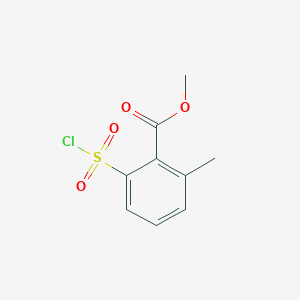

Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Descripción general

Descripción

“Methyl 2-(chlorosulfonyl)-6-methylbenzoate” is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments . It appears as a white to beige or pink crystalline powder .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-(chlorosulfonyl)acetate” is synthesized by treating cyanogen chloride with sulfur trioxide . A continuous-flow methodology has been reported for efficient synthesis of related compounds, which effectively addresses process challenges by an extra inert solvent flow .Molecular Structure Analysis

The molecular formula of “Methyl 2-(chlorosulfonyl)-6-methylbenzoate” is C8H7ClO4S, and its molecular weight is 234.66 . The structure of similar compounds, such as “Chlorosulfonyl isocyanate”, consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, “Chlorosulfonyl isocyanate” has been employed for the preparation of β-lactams . It reacts with alkenes via a [2+2]-cycloaddition to give the sulfonamide . Other reactions include cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .Physical And Chemical Properties Analysis

“Methyl 2-(chlorosulfonyl)-6-methylbenzoate” is a white to beige or pink crystalline powder . The molecular weight is 234.66 .Aplicaciones Científicas De Investigación

Pharmaceuticals

“Methyl 2-(chlorosulfonyl)-6-methylbenzoate” is used as an intermediate in the pharmaceutical industry . It plays a crucial role in the synthesis of various drugs. However, the specific drugs that use this compound as an intermediate are not mentioned in the sources.

Saccharin

This compound is also used in the production of saccharin , an artificial sweetener. Saccharin is widely used in various food products due to its zero-calorie sweetness.

Dyes

“Methyl 2-(chlorosulfonyl)-6-methylbenzoate” serves as an intermediate in the production of dyes . The specific types of dyes that use this compound in their synthesis are not specified in the sources.

Pigments

This compound is used in the synthesis of pigments . Pigments are substances that impart color to other materials. They are used in paints, inks, plastics, fabrics, cosmetics, and food, to name a few.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-chlorosulfonyl-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTIKIBYZKYPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(chlorosulfonyl)-6-methylbenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2467437.png)

![1-benzyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2467440.png)

![5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2467441.png)

![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2467444.png)

![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)